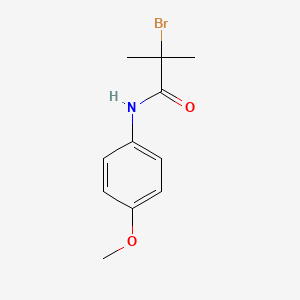

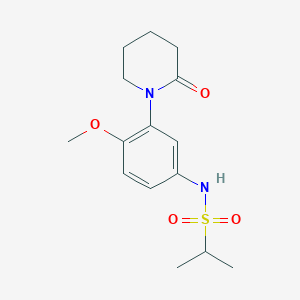

![molecular formula C23H15F3N6O2S B3012791 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 894996-22-6](/img/structure/B3012791.png)

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes. In the context of N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, similar compounds have been synthesized and studied for their biochemical properties. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro inhibition and the ability to increase kynurenic acid concentration in vivo . Another study reported the synthesis of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed potent inhibition of human carbonic anhydrase isoforms and potential glaucoma treatment applications . These studies indicate that the synthesis of benzenesulfonamide derivatives often involves the incorporation of various heterocyclic and aromatic moieties to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network . These interactions are significant as they can affect the binding affinity and specificity of the compounds towards their biological targets. The molecular structure, including the arrangement of functional groups and the overall three-dimensional conformation, is a key determinant of the inhibitory potency of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The synthesis often involves multiple steps, including the formation of amide bonds and the introduction of specific functional groups that are essential for biological activity. For example, the synthesis of novel benzenesulfonamide derivatives with antimicrobial activity involved the creation of hydrazinyl and amino groups on a triazine ring, which were then linked to a pyrimidinyl moiety . These chemical reactions are carefully designed to produce compounds with the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of trifluoromethyl groups can increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes and reach its target site . The presence of aromatic and heterocyclic rings can also impact the molecule's electronic distribution, which in turn can influence its binding to enzymes or receptors . Understanding these properties is essential for the optimization of the compounds for therapeutic use.

Aplicaciones Científicas De Investigación

Synthesis Methods

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines through direct metal-free oxidative N-N bond formation, offering a convenient construction method with short reaction times and high yields (Zheng et al., 2014).

Biological Activity

- Anticancer and Anti-HIV Activity : Compounds with similar structural motifs have shown moderate to high anti-HIV activity and moderate anticancer activity, indicating the potential therapeutic applications of these compounds (Brzozowski, 1998).

- Antitumor Activity : New series of compounds related to the query chemical have demonstrated significant antitumor activity against cancer cell lines, with some inducing apoptosis through cell cycle arrest (Fares et al., 2014).

- Enzyme Inhibition : A study explored the inhibition of human carbonic anhydrase isozymes with sulfonamides incorporating various moieties, showing low nanomolar activity against some isozymes, highlighting the potential for therapeutic targeting (Alafeefy et al., 2015).

Molecular Structure Analysis

- Crystal Structure Determination : Research on the crystal structure of similar compounds has been conducted, demonstrating the potential for analyzing the structural attributes that contribute to biological activity and synthesis efficiency (Hwang et al., 2006).

Propiedades

IUPAC Name |

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N6O2S/c24-23(25,26)17-2-1-3-19(14-17)35(33,34)31-18-6-4-15(5-7-18)20-8-9-21-28-29-22(32(21)30-20)16-10-12-27-13-11-16/h1-14,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUMPBOYHOHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

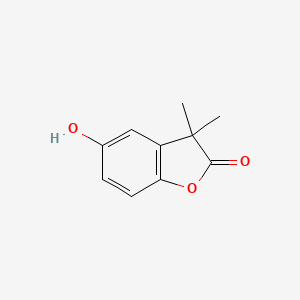

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

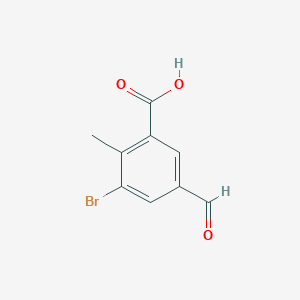

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

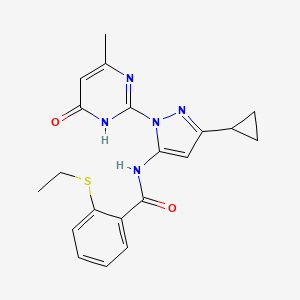

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)